molecular formula C18H18N2O2S B2700451 (E)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-3-yl)acrylamide CAS No. 1448140-62-2

(E)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-3-yl)acrylamide

Cat. No. B2700451
CAS RN: 1448140-62-2
M. Wt: 326.41
InChI Key: UXLMBOZCKMQQHB-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-3-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as L-732,138, and it is a selective and potent inhibitor of the enzyme phosphodiesterase 4 (PDE4). PDE4 is an enzyme that plays a critical role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers involved in various physiological processes.

Scientific Research Applications

Polymer Science and Drug Delivery

Polymer microspheres for drug delivery have been developed using acrylamide derivatives. The preparation and characterization of poly (hydroxy ethyl methyl acrylate-co-acrylic acid) microspheres, which utilize acrylamide crosslinkers, demonstrate their application in controlled drug release. These microspheres show potential for targeted and sustained drug delivery, owing to their ability to encapsulate drugs and release them in a controlled manner at specific sites within the body (Swamy et al., 2013).

Material Science

In material science, the functionalization of polyacrylamide substrates with N-hydroxysuccinimide showcases the utility of acrylamide derivatives in creating surfaces that can be precisely controlled for cellular mechanobiology research. This process allows for the patterning of proteins on polyacrylamide gels, enabling the study of cellular responses to different mechanical and chemical environments (Poellmann & Wagoner Johnson, 2013).

Corrosion Inhibition

Acrylamide derivatives have also been explored as corrosion inhibitors for metals in acidic environments. The synthesis and characterization of new acrylamide derivatives have shown promising results in preventing copper corrosion in nitric acid solutions, indicating their potential application in protecting industrial machinery and infrastructure (Abu-Rayyan et al., 2022).

Gold Recovery

Furthermore, acrylamide-based hydrogels have been utilized for the recovery of gold from acidic environments. These hydrogels demonstrate the ability to absorb gold ions effectively, offering a novel and efficient method for gold extraction and recovery processes in mining and recycling applications (Sahiner et al., 2013).

properties

IUPAC Name

(E)-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-3-thiophen-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-20-11-15(14-4-2-3-5-16(14)20)17(21)10-19-18(22)7-6-13-8-9-23-12-13/h2-9,11-12,17,21H,10H2,1H3,(H,19,22)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLMBOZCKMQQHB-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C=CC3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)/C=C/C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-3-yl)acrylamide

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